Apaziquone

Vue d'ensemble

Description

L’apaziquone, également connue sous le nom d’EO9, est une indolequinone qui fonctionne comme un promédicament bioréducteur. Sa structure est apparentée à celle de la mitomycine C, un agent chimiothérapeutique plus ancien. L’this compound est principalement étudiée pour son potentiel dans le traitement du cancer de la vessie non invasif. Dans les cellules hypoxiques, comme celles que l’on trouve à la surface interne de la vessie urinaire, l’this compound est convertie en métabolites actifs par des réductases intracellulaires. Ces métabolites actifs alkyllent l’ADN, ce qui conduit à l’apoptose, qui est préférentiellement exprimée dans les cellules néoplasiques .

Méthodes De Préparation

L’apaziquone a été synthétisée pour la première fois à l’Université d’Amsterdam en 1987. La voie de synthèse implique la préparation du 3-hydroxy-5-aziridinyl-1-méthyl-2-(1H-indole-4,7-dione)prop-β-en-α-ol. La méthode de préparation comprend les étapes suivantes :

Formation du noyau indolequinone : Cela implique la cyclisation de précurseurs appropriés pour former la structure indolequinone.

Introduction du cycle aziridine : Le cycle aziridine est introduit par une réaction de substitution nucléophile.

Les méthodes de production industrielle de l’this compound ne sont pas largement documentées, mais elles impliqueraient probablement des voies de synthèse similaires optimisées pour une production à grande échelle.

Analyse Des Réactions Chimiques

Reduction Pathways

Apaziquone undergoes enzymatic reduction primarily through NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase), forming reactive intermediates:

-

Semiquinone radical : Generated via one-electron reduction (e.g., by cytochrome P450 reductase) under aerobic conditions, initiating redox cycling that produces reactive oxygen species (ROS) like superoxide and hydrogen peroxide .

-

Hydroquinone : Produced via two-electron reduction by NQO1, enabling DNA alkylation through aziridine ring opening .

Key parameters of reduction

| Parameter | Aerobic Conditions | Hypoxic Conditions |

|---|---|---|

| Primary product | Semiquinone | Hydroquinone |

| ROS generation | Significant | Minimal |

| DNA cross-link yield | Low | High |

| Dominant enzyme | Cytochrome P450 | NQO1 |

| Data synthesized from |

Alkylation Reactions

Activated this compound metabolites form covalent bonds with DNA through three mechanisms:

-

Bis-alkylation : Creates interstrand cross-links between complementary DNA strands .

-

Protein-DNA cross-links : Mediated by aziridine ring opening at C1 and C2 positions .

DNA adduct formation kinetics

| Adduct Type | Formation Rate (nM/min) | Stability (t₁/₂) |

|---|---|---|

| Guanine-N7 | 42 ± 5.2 | 8 hr |

| Interstrand cross-link | 12 ± 1.8 | >24 hr |

| Protein-DNA conjugate | 6.5 ± 0.9 | Irreversible |

| Derived from in vitro studies in |

Oxidative Degradation

This compound undergoes non-enzymatic degradation in biological matrices:

-

Hydrolysis : Cleavage of aziridine ring at pH <6.5, forming inactive EO5A metabolite .

-

Chlorination : Reaction with urinary chloride ions produces EO9-Cl (detected in bladder instillation studies) .

Stability parameters in physiological fluids

| Matrix | Half-life (min) | Major Degradant |

|---|---|---|

| Human whole blood | 78.6 ± 23.0 | Protein adducts |

| Urine (pH 6.0) | 45.2 ± 7.1 | EO5A |

| Phosphate buffer | >120 | None detected |

| Experimental data from |

Metabolic Inactivation

Hepatic metabolism contributes to systemic detoxification:

-

Glucuronidation : Occurs at the hydroxymethyl group (C3 position), increasing hydrophilicity .

-

Reductive cleavage : Splits indolequinone core into inactive phenolic compounds .

Metabolite identification

| Metabolite | Molecular Weight | Detected In | Bioactivity |

|---|---|---|---|

| EO5A | 307.3 g/mol | Urine, plasma | None |

| EO9-Cl | 325.8 g/mol | Bladder lavage | None |

| Glucuronide | 447.4 g/mol | Hepatic microsomes | None |

| Chromatographic data from |

These reactions underlie this compound's clinical profile, where intravesical administration achieves local activation while minimizing systemic exposure . The compound's dual redox cycling/alkylation mechanism preferentially targets hypoxic tumor cells, with reaction kinetics modulated by tissue oxygenation levels .

Applications De Recherche Scientifique

Bladder Cancer

Apaziquone has been extensively studied for its efficacy in treating non-muscle invasive bladder cancer (NMIBC). Two pivotal Phase 3 clinical trials aimed to evaluate its effectiveness via intravesical instillation post-transurethral resection of bladder tumor (TURBT).

- Study Outcomes :

- In one trial, the two-year recurrence rate was 38% in the this compound group compared to 44.6% in the placebo group, with a p-value of 0.11, indicating no statistically significant difference .

- A pooled analysis suggested a significant treatment effect with a p-value of 0.0174 for tumor recurrence at two years .

Despite these findings, the FDA advisory panel voted against its approval due to insufficient evidence of efficacy .

Oral Cancer

Recent studies have explored this compound's potential against oral squamous cell carcinoma (OSCC). Preclinical studies demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in OSCC cells.

- Key Findings :

Summary of Clinical Trials

Safety and Tolerability

This compound has been generally well tolerated across clinical trials, with adverse events comparable to those seen in placebo groups. Common side effects included dysuria and bladder discomfort, but serious adverse events were minimal . The drug's safety profile supports further investigation into its clinical applications.

Conclusion and Future Directions

While this compound shows promise as an anticancer agent, particularly for NMIBC and OSCC, its path to approval has faced challenges due to mixed clinical trial results. Ongoing research may focus on optimizing dosing regimens and exploring combination therapies to enhance efficacy.

Further studies are necessary to clarify its role and potential as a therapeutic option in oncology, particularly in settings where traditional treatments have limited effectiveness.

Mécanisme D'action

Le mécanisme d’action de l’apaziquone implique sa conversion en métabolites actifs par des réductases intracellulaires dans les cellules hypoxiques. Ces métabolites actifs alkyllent l’ADN, ce qui conduit à la formation de liaisons croisées d’ADN et à l’apoptose subséquente. Les cibles moléculaires de l’this compound comprennent l’ADN et diverses réductases intracellulaires telles que la NAD(P)H :quinone oxydoréductase 1 (NQO1). Les voies impliquées dans son mécanisme d’action comprennent le processus d’activation bioréductrice et la réponse cellulaire aux dommages de l’ADN .

Comparaison Avec Des Composés Similaires

L’apaziquone est similaire à d’autres promédicaments bioréducteurs tels que la mitomycine C, le PR-104, le TH-302 (évofosfamide) et l’AQ4N (banoxantrone). L’this compound possède des propriétés pharmacocinétiques uniques qui la rendent plus adaptée à la thérapie locale, telle que l’administration intravesicale pour le cancer de la vessie. Contrairement à la mitomycine C, l’this compound est rapidement éliminée de la circulation systémique, ce qui réduit le risque d’effets secondaires systémiques .

Composés Similaires

- Mitomycine C

- PR-104

- TH-302 (évofosfamide)

- AQ4N (banoxantrone)

Les propriétés uniques de l’this compound et son potentiel pour la thérapie locale en font un candidat prometteur pour des recherches et des applications cliniques plus approfondies.

Activité Biologique

Apaziquone, also known as EO9 or Qapzola™, is a synthetic bioreductive alkylating agent primarily investigated for its efficacy in treating non-muscle invasive bladder cancer (NMIBC). This compound is designed as a pro-drug that, upon enzymatic activation by reductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1), converts into cytotoxic metabolites capable of inducing apoptosis in cancer cells. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical findings, and implications for cancer therapy.

This compound's biological activity is rooted in its unique mechanism of action:

- Pro-drug Activation : this compound is activated by enzymes like DT-diaphorase (DTD) and NQO1, leading to the formation of reactive species that damage DNA.

- Cytotoxicity : The activated metabolites can alkylate DNA and induce cross-linking, resulting in cell death through apoptosis. This process is particularly effective under hypoxic conditions, which are common in tumors .

- Targeting Tumor Cells : Elevated levels of DTD in certain tumor types, including bladder cancer, enhance the drug's efficacy, making it significantly more potent than traditional therapies like mitomycin C (MMC) .

Clinical Studies and Efficacy

This compound has undergone several clinical trials assessing its safety and efficacy:

Phase I/II Trials

- A pilot study conducted from 2001 to 2006 involved 12 patients with low-grade NMIBC who received six weekly intravesical doses of this compound. Results showed that 67% of patients achieved complete histological responses with minimal toxicity .

- A subsequent phase II study in the Netherlands reported a complete response rate of approximately 65% among 46 patients treated with multiple doses .

Phase III Trials

- Two pivotal phase III trials were conducted (NCT00598806 and NCT00461591), involving over 1,600 patients across multiple centers. Although these trials did not meet statistical significance for their primary endpoints (2-year recurrence rates), post-hoc analyses suggested potential benefits when this compound was administered shortly after surgery .

- Notably, this compound demonstrated a reduction in recurrence rates compared to placebo, particularly when administered within 30 minutes post-surgery. The hazard ratios indicated a significant reduction in time to recurrence (TTR) for patients receiving this compound versus those receiving placebo .

Comparative Efficacy

The following table summarizes key findings from various studies regarding this compound's efficacy compared to other treatments:

| Study Type | Complete Response Rate | Recurrence-Free Rate (2 Years) | Notes |

|---|---|---|---|

| Pilot Study | 67% | Not reported | Well tolerated with low toxicity |

| Phase II Study | 65% | 49.5% | High response rate among low-risk patients |

| Phase III Trial | Not statistically significant | Improved observed | Post-hoc analysis showed benefits |

Safety Profile

This compound has been noted for its favorable safety profile:

Propriétés

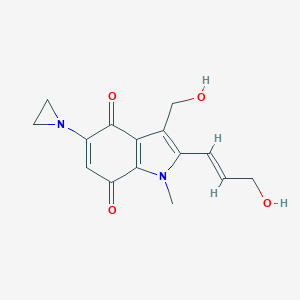

IUPAC Name |

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPOCMVWFLDDLZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869587 | |

| Record name | Apaziquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114560-48-4 | |

| Record name | Apaziquone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114560-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apaziquone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apaziquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apaziquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APAZIQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.